molecular formula C20H21N3O3S B15152983 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B15152983
M. Wt: 383.5 g/mol
InChI Key: CTRWKXNCGOADFP-UHFFFAOYSA-N
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Description

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. One common method involves the condensation of 2-aminothiazolidin-4-one with an aromatic aldehyde to form the corresponding Schiff base, which is then acylated with 4-propoxyphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide lies in its specific structural features, such as the propoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O3S/c1-2-12-26-16-10-8-15(9-11-16)21-18(24)13-17-19(25)23-20(27-17)22-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

CTRWKXNCGOADFP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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